An In-depth Technical Guide to the Biological Activity of 5-Methyl-2-Phenyl-Pyrazolo[1,5-a]pyrimidine Derivatives
An In-depth Technical Guide to the Biological Activity of 5-Methyl-2-Phenyl-Pyrazolo[1,5-a]pyrimidine Derivatives
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] This fused bicyclic structure, which combines a pyrazole and a pyrimidine ring, offers a versatile template for designing potent and selective therapeutic agents.[1][4] Its structural rigidity and capacity for diverse substitutions allow for the fine-tuning of physicochemical properties and target interactions. Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5]
This guide focuses on the biological activities of a specific subclass: 5-methyl-2-phenyl-pyrazolo[1,5-a]pyrimidine derivatives . The introduction of a methyl group at the 5-position and a phenyl group at the 2-position significantly influences the molecule's steric and electronic properties, leading to distinct pharmacological profiles. We will explore the structure-activity relationships (SAR), mechanisms of action, and therapeutic potential of these compounds, with a particular emphasis on their role as kinase inhibitors in oncology.
Core Scaffold and Key Substitutions
The foundational pyrazolo[1,5-a]pyrimidine core is a versatile platform for drug discovery.[1] The nitrogen atoms within the rings act as hydrogen bond acceptors, while the carbon atoms can be functionalized to modulate potency, selectivity, and pharmacokinetic properties.[5]
Caption: Core pyrazolo[1,5-a]pyrimidine scaffold and key substitutions.
Anticancer Activity: A Focus on Kinase Inhibition
A predominant area of research for pyrazolo[1,5-a]pyrimidine derivatives is in oncology, where they have emerged as potent protein kinase inhibitors.[1][4][6][7] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a common driver of cancer.[4][7] The pyrazolo[1,5-a]pyrimidine scaffold is adept at mimicking the purine core of ATP, allowing these compounds to act as ATP-competitive inhibitors.[6][8]
Derivatives of this scaffold have shown inhibitory activity against a range of cancer-relevant kinases, including:
-
Tropomyosin Receptor Kinases (Trks): The pyrazolo[1,5-a]pyrimidine nucleus is a key feature in two of the three FDA-approved drugs for NTRK fusion cancers, Larotrectinib and Entrectinib.[2][5] These inhibitors are crucial for treating cancers with specific genetic alterations.
-
Cyclin-Dependent Kinases (CDKs): Compounds with a pyrazolo[1,5-a]pyrimidine core have been identified as potent inhibitors of CDK2, a key regulator of the cell cycle.[8][9] Dual CDK2/TrkA inhibitors have also been developed, showing broad-spectrum anticancer activity.[9]
-
FLT3-ITD: In acute myeloid leukemia (AML), internal tandem duplications of the FLT3 gene are a common mutation. Pyrazolo[1,5-a]pyrimidine derivatives have been discovered as potent inhibitors of this mutated kinase.[10]
-
EGFR, B-Raf, and MEK: These kinases are central to the MAPK/ERK signaling pathway, which is frequently overactive in various cancers. Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated inhibitory effects against these targets, particularly in melanoma and non-small cell lung cancer.[1][4][6]
Mechanism of Action: Trk Inhibition
The phenyl group at the C2 position and other substitutions play a crucial role in the binding of these inhibitors to the ATP-binding pocket of Trk kinases. The pyrazolo[1,5-a]pyrimidine core itself often forms a key hydrogen bond interaction with the hinge region of the kinase, specifically with a methionine residue (Met592).[5]
Caption: Inhibition of the Trk signaling pathway by a pyrazolo[1,5-a]pyrimidine derivative.
Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for optimizing the potency and selectivity of these kinase inhibitors. Key findings for the pyrazolo[1,5-a]pyrimidine scaffold include:
-
Aryl Substituents: The nature of the aryl group at C2 is critical. The presence of a phenyl group, as in our topic compound, often contributes to potent activity. Further substitution on this phenyl ring, for instance with a methoxy group, can enhance anticancer activity against various cell lines.[5]
-
Position 3: Introduction of an amide bond at the third position has been shown to significantly enhance TrkA inhibitory activity.[5]
-
Position 5: Substitution at this position can increase Trk inhibition. For example, a 2,5-difluorophenyl-substituted pyrrolidine at C5 boosted activity.[5]
-
Macrocyclization: Creating macrocyclic structures based on the pyrazolo[1,5-a]pyrimidine scaffold has led to highly potent Trk inhibitors with IC50 values in the sub-nanomolar range.[2][5]
Comparative Biological Activity Data
The following table summarizes the in vitro potency of various pyrazolo[1,5-a]pyrimidine analogs against Trk kinases, illustrating the impact of structural modifications.
| Compound | R1 (Position 5) | R2 (Position 3) | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Cell-based Assay (KM12) IC50 (nM) |
| Larotrectinib | - | - | 5 | - | 11 | 11 |
| Entrectinib | - | - | 1.7 | 0.1 | 0.1 | - |
| Compound 22 | 5-azabicyclohexane | - | 3 | 14 | 1 | 1 |
| Compound 23 | Macrocyclic | Amide | - | - | - | 0.1 |
| Compound 24 | Macrocyclic | Amide | - | - | - | 0.2 |
| Data compiled from multiple sources.[2][5] |
Other Biological Activities
While the focus has been on anticancer applications, derivatives of the pyrazolo[1,5-a]pyrimidine scaffold exhibit a broad range of other biological activities.
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases. Pyrazolo[1,5-a]pyrimidine and related pyrazolo[1,5-a]quinazoline derivatives have been identified as having anti-inflammatory properties.[11][12] Certain compounds have been shown to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in monocytic cells.[11][12] The mechanism may involve the inhibition of mitogen-activated protein kinases (MAPKs) such as JNK3, ERK2, and p38α.[11][12]
Antimicrobial Activity
The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Various pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[13][14][15][16] Some compounds have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[13][14] One mechanism of antibacterial action involves the inhibition of the MurA enzyme, which is essential for bacterial cell wall biosynthesis.[17]
Diverse Biological Potential
Researchers have also explored pyrazolo[1,5-a]pyrimidines for a variety of other health applications, with preliminary studies showing potential as:
Experimental Protocols
To ensure the integrity and reproducibility of research in this field, standardized experimental protocols are essential. Below are general methodologies for key assays.
General Workflow for SAR Studies
Caption: General workflow for structure-activity relationship studies.
Kinase Inhibition Assay (General Protocol)
This protocol outlines a method for determining the in vitro inhibitory activity of compounds against a specific protein kinase.[2]
-
Preparation: Add 5 µL of the test compound at various concentrations (typically in DMSO) to the wells of a microplate.
-
Enzyme/Substrate Addition: Add 10 µL of a solution containing the target kinase and its substrate in assay buffer to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 10 µL of an ATP solution in assay buffer.
-
Incubation: Incubate the plate at room temperature for a specified duration (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent (e.g., a reagent that measures remaining ATP via luminescence).
-
Measurement: Measure the luminescence or fluorescence signal using a plate reader.
-
Calculation: Calculate the percent inhibition for each compound concentration relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[2]
Cell Viability (MTT) Assay
This assay is commonly used to assess the antiproliferative effects of compounds on cancer cell lines.[2][20]
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).[2]
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the resulting formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values from the dose-response curves.[2]
Conclusion and Future Perspectives
The 5-methyl-2-phenyl-pyrazolo[1,5-a]pyrimidine scaffold is a highly promising platform for the development of novel therapeutics, particularly in the field of oncology. Its proven success as a core structure for potent and selective kinase inhibitors underscores its importance. Structure-activity relationship studies have provided a clear roadmap for optimizing these molecules, demonstrating that small modifications to the core can lead to significant gains in potency and selectivity.[5][6]
Future research will likely focus on several key areas:
-
Overcoming Drug Resistance: A major challenge in cancer therapy is acquired resistance to targeted drugs.[4] The design of next-generation pyrazolo[1,5-a]pyrimidine inhibitors will need to address resistance mutations.[5]
-
Improving Selectivity: Enhancing selectivity is crucial to minimize off-target effects and reduce toxicity.[4]
-
Exploring New Targets: While kinase inhibition is a major focus, the demonstrated anti-inflammatory and antimicrobial activities suggest that this scaffold could be leveraged to develop drugs for a wider range of diseases.
-
Advanced Synthetic Methods: The development of more efficient, green, and diverse synthetic strategies will accelerate the discovery of new derivatives with improved properties.[1][6]
References
- Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflamm
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - MDPI. (URL: [Link])
- In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine deriv
-
In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives - RSC Publishing. (URL: [Link])
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. (URL: [Link])
-
Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. - ResearchGate. (URL: [Link])
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - MDPI. (URL: [Link])
-
Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates: Design, Synthesis, Antimicrobial Evaluation, and Molecular Docking | ACS Omega. (URL: [Link])
-
Synthesis and Antimicrobial Evaluation of Some New Pyrazolo[1,5-a]pyrimidine and Pyrazolo[1,5-c]triazine Derivatives Containing Sulfathiazole Moiety - PubMed. (URL: [Link])
-
Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs - PMC. (URL: [Link])
-
Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2 | Request PDF - ResearchGate. (URL: [Link])
-
Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors - PubMed. (URL: [Link])
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (URL: [Link])
-
Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues - Arabian Journal of Chemistry. (URL: [Link])
-
Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review) - INIS-IAEA. (URL: [Link])
-
Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. (URL: [Link])
-
Synthesis and Antimicrobial Evaluation of Novel Pyrazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimidazole, Triazolo[4,3-a]pyrimidine and Pyrido[1,2-a]benzimidazole Derivatives Incorporated Phenylsulfonyl Moiety - ResearchGate. (URL: [Link])
-
(PDF) Synthesis and Antimicrobial Evaluation of Some New Pyrazolo[1,5-a]pyrimidine and Pyrazolo[1,5-c]triazine Derivatives Containing Sulfathiazole Moiety - ResearchGate. (URL: [Link])
-
Synthesis and antitumor activity of some new pyrazolo[1,5-a] pyrimidines. (URL: [Link])
-
Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines - MDPI. (URL: [Link])
-
Anti-Inflammatory Activity of Pyrazolo[1,5- a]quinazolines - PubMed - NIH. (URL: [Link])
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. (URL: [Link])
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - PMC. (URL: [Link])
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity [mdpi.com]
- 10. Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines [mdpi.com]
- 12. Anti-Inflammatory Activity of Pyrazolo[1,5- a]quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Antimicrobial Evaluation of Some New Pyrazolo[1,5-a]pyrimidine and Pyrazolo[1,5-c]triazine Derivatives Containing Sulfathiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5- a ]pyrimidine derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00423J [pubs.rsc.org]
- 20. html.rhhz.net [html.rhhz.net]
